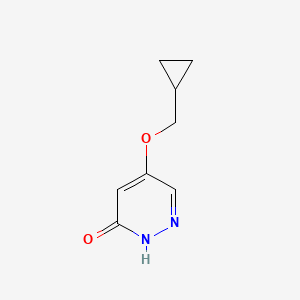![molecular formula C9H6N2O B11917821 2H-Pyrrolo[3,4-G]benzoxazole CAS No. 53702-74-2](/img/structure/B11917821.png)
2H-Pyrrolo[3,4-G]benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Oxazolo[5,4-e]isoindole is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound consists of a fused oxazole and isoindole ring system, which imparts distinct chemical and biological properties. The study of 2H-Oxazolo[5,4-e]isoindole and its derivatives has revealed promising activities in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Oxazolo[5,4-e]isoindole typically involves ring-closure reactions, isoindoline aromatization, and ring transformations. One common method is the cyclization of alkynes under gold chloride (AuCl3) catalysis, which yields isoindole derivatives through a 5-exo-dig cyclization process . Another approach involves the intramolecular α-arylation of amino esters and the cyclization of benzylic amines . These reactions are often carried out under mild conditions, such as room temperature, in the presence of suitable catalysts.
Industrial Production Methods: Industrial production of 2H-Oxazolo[5,4-e]isoindole may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 2H-Oxazolo[5,4-e]isoindole undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive sites within the fused ring system.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize 2H-Oxazolo[5,4-e]isoindole, leading to the formation of oxazole derivatives.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the compound to its corresponding isoindoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using reagents such as halogens, alkyl halides, and amines.
Major Products Formed: The major products formed from these reactions include various substituted oxazole and isoindole derivatives, which can exhibit different chemical and biological properties.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of complex organic molecules and materials.
Industry: The compound’s unique structural features make it suitable for use in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2H-Oxazolo[5,4-e]isoindole involves its interaction with molecular targets such as tubulin, a protein essential for cell division. The compound inhibits tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis . This antimitotic activity is mediated through the binding of 2H-Oxazolo[5,4-e]isoindole to the colchicine site on tubulin, disrupting microtubule dynamics and interfering with cellular processes .
Comparison with Similar Compounds
- Pyrrolo[2’,3’:3,4]cyclohepta[1,2-d][1,2]oxazoles
- Isoindoline derivatives
- Oxazole derivatives
Comparison: 2H-Oxazolo[5,4-e]isoindole is unique due to its fused ring system, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, pyrrolo[2’,3’:3,4]cyclohepta[1,2-d][1,2]oxazoles also exhibit antimitotic activity but differ in their structural framework and specific binding interactions . Isoindoline and oxazole derivatives may share some chemical properties with 2H-Oxazolo[5,4-e]isoindole, but their biological activities and applications can vary significantly based on their structural differences.
Properties
CAS No. |
53702-74-2 |
|---|---|
Molecular Formula |
C9H6N2O |
Molecular Weight |
158.16 g/mol |
IUPAC Name |
2H-pyrrolo[3,4-g][1,3]benzoxazole |
InChI |
InChI=1S/C9H6N2O/c1-2-8-9(12-5-11-8)7-4-10-3-6(1)7/h1-4H,5H2 |
InChI Key |
CCROCJPVPNYLLC-UHFFFAOYSA-N |
Canonical SMILES |
C1N=C2C=CC3=CN=CC3=C2O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-Methylpyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B11917767.png)



![N,N-Dimethyl-1H-pyrazolo[3,4-C]pyridin-7-amine](/img/structure/B11917805.png)

![2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B11917816.png)
![6H-Indeno[4,5-B]furan](/img/structure/B11917824.png)
![5,6-Dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B11917827.png)


